methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate
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Overview
Description
Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate is a complex organic compound that features a unique combination of functional groups, including a bifuran moiety, a sulfamoyl group, and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate typically involves multiple steps, starting with the preparation of the bifuran moiety. The bifuran can be synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound .
The next step involves the introduction of the sulfamoyl group. This can be achieved by reacting the bifuran derivative with a suitable sulfonamide under basic conditions. Finally, the methoxybenzoate ester is introduced through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired product quality.
Types of Reactions:
Oxidation: The bifuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The sulfamoyl group can be reduced to the corresponding amine under reducing conditions.
Substitution: The methoxybenzoate ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized bifuran derivatives.
Reduction: Amino derivatives of the sulfamoyl group.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bifuran moiety can participate in π-π interactions, while the sulfamoyl group can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
- Methyl 3-[({[2,2’-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate
- Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]-4-methoxybenzoate
Comparison: Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate is unique due to the presence of both the bifuran and sulfamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
methyl 3-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c1-23-16-5-3-12(18(20)24-2)9-17(16)27(21,22)19-10-14-4-6-15(26-14)13-7-8-25-11-13/h3-9,11,19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLJAGXOXYWEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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